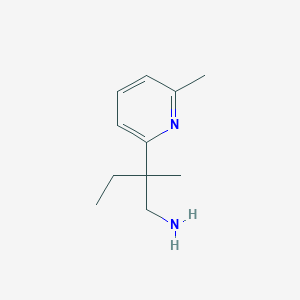

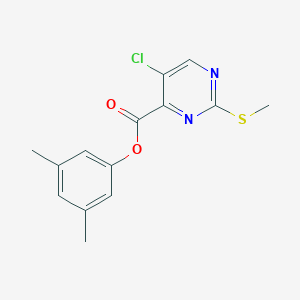

![molecular formula C17H19N3O2S B2587154 N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-43-2](/img/structure/B2587154.png)

N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

Pyrimidines are electron-rich nitrogen-containing heterocycles. Their synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon positions 2, 4, 5, and 6 .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Pyrimidine derivatives, including thiazolopyrimidines, have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs with enhanced activities and minimal toxicity.

Analgesic Properties

Thiazolopyrimidine compounds have been identified as potent TRPV1 antagonists. TRPV1 is a therapeutic target involved in pain management and inflammation. Antagonists targeting TRPV1 are sought after for their analgesic and anti-inflammatory properties, offering potential for the development of new pain management therapies with fewer side effects .

Antimicrobial Activity

Newly synthesized thiazolo and imidazo pyrimidine derivatives have shown promising antimicrobial activities. These compounds could be further explored for their potential to act against various bacterial and fungal pathogens, contributing to the field of infectious diseases .

Anticancer Research

Thiazolopyrimidines have been investigated for their cytotoxic activities against various cancer cell lines. They have shown superior cytotoxic activities against breast carcinoma (MCF-7) and colon cancer (HCT-116) cell lines, indicating their potential as novel chemotherapeutic agents .

Cytotoxic Evaluation and Molecular Docking Studies

Synthesized thiazolopyrimidine molecules have been evaluated for their in vitro cytotoxic effects and analyzed through molecular docking studies. These studies help in understanding the interaction of these compounds with cancer cell lines and their potential mechanism of action .

Antifungal and Antioxidant Evaluation

Thiazolopyrimidine derivatives have also been tested for their antifungal and antioxidant activities. Some compounds have shown significant inhibition activity against various fungal pathogens, suggesting their use in the treatment of fungal infections .

Enzyme Inhibition

These compounds have been studied for their ability to inhibit various enzymes that are crucial in the pathogenesis of diseases. For instance, they have been evaluated as acetylcholinesterase inhibitors, which could have implications in the treatment of neurodegenerative diseases like Alzheimer’s .

Antiviral Potential

The antiviral properties of thiazolopyrimidines are another area of interest. Their potential to inhibit viral replication could be harnessed to develop new antiviral drugs, especially in the wake of emerging viral infections .

Wirkmechanismus

Target of Action

Pyrimidines, the core structure of this compound, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidine derivatives are known to inhibit the activities of inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

It can be inferred from the anti-inflammatory activities of pyrimidine derivatives that they may affect the pathways involving the inflammatory mediators mentioned above .

Result of Action

Based on the known anti-inflammatory effects of pyrimidine derivatives, it can be inferred that this compound may have potential anti-inflammatory effects .

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-3-4-12-5-7-13(8-6-12)19-15(21)14-11-18-17-20(16(14)22)9-10-23-17/h5-8,11H,2-4,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYXXCYYBBRUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-[(4-methoxy-3,3-dimethylpiperidin-1-yl)methyl]-3-methylazetidin-2-one](/img/structure/B2587072.png)

![N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2587073.png)

![3-(14-methyl-5-oxo-7,8,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2587074.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2587075.png)

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2587082.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2587083.png)

![4-Amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one](/img/structure/B2587090.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2587091.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2587092.png)